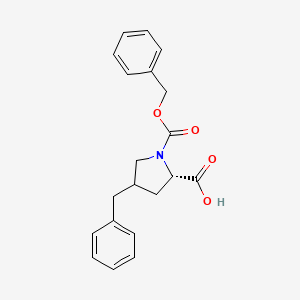

4-Benzyl-7-methoxy-3-phenylcoumarin

Overview

Description

4-Benzyl-7-methoxy-3-phenylcoumarin is a chemical compound with the molecular formula C23H18O3 . It has a molecular weight of 342.39 .

Synthesis Analysis

The synthesis of 3-phenylcoumarins, which includes this compound, can be achieved via Heck coupling reactions between coumarins and aryliodides using tetrakis (triphenylphosphine) palladium (0) [Pd (PPh 3) 4] as a catalyst . Another method is based on the Pechmann coumarin synthesis method, which involves the influence of various Lewis acids on the reaction .Molecular Structure Analysis

The molecular structure of this compound is a heterocyclic molecule that is widely used in both organic and medicinal chemistry . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis

The chemical reactions involving 3-phenylcoumarins, including this compound, are versatile and allow for a huge number of different derivatives with different properties . The reactions include an arylation/decarboxylation cascade, which proceeds properly in aqueous media with moderate to excellent yields .Scientific Research Applications

Anticancer Properties

4-Benzyl-7-methoxy-3-phenylcoumarin derivatives have been explored for their potential anticancer properties. A study demonstrated that certain derivatives induced apoptosis in human lung cancer cells (A549). This was achieved through the up-regulation of Bax protein expression and down-regulation of Bcl-2 protein expression, suggesting a mechanism for inducing cytotoxicity in cancer cells (Musa et al., 2012).

Structural Analysis and Synthesis

The structural analysis and synthesis of this compound derivatives have been a subject of research. One study detailed the synthesis process of a related compound, which is important in creating nonsteroidal analogues of certain drugs (Jiang et al., 2008).

Uncoupling Behavior in Biological Systems

Research has also been conducted on the uncoupling behavior of 4-Phenylcoumarins in biological systems, such as spinach chloroplasts. Certain derivatives have been found to inhibit ATP synthesis and proton uptake, while enhancing basal and phosphorylating electron transport (Calera et al., 1996).

Novel Synthetic Methods

Innovative synthetic methods for creating 4-Hydroxy-3-phenylcoumarins have been developed. For instance, a titanium(III)-mediated reaction was used for the synthesis of such compounds, demonstrating new pathways for producing these chemicals (Clerici & Porta, 1993).

MAO-B Inhibition

Some 6-methyl-3-phenylcoumarin derivatives were synthesized and evaluated for their monoamine oxidase B (MAO-B) inhibitory activity. These compounds showed significant selectivity and potency, indicating potential for treatment in conditions where MAO-B inhibition is beneficial (Matos et al., 2009).

Antioxidant Activity

A series of 3- and 4-arylcoumarins were synthesized and evaluated for their antioxidant capacity. These compounds showed significant ability to scavenge free radicals, suggesting their potential as therapeutic agents in diseases characterized by free-radical overproduction (Danis et al., 2016).

Future Directions

The future directions of research on 3-phenylcoumarins, including 4-Benzyl-7-methoxy-3-phenylcoumarin, are likely to focus on their potential in the discovery of new therapeutic solutions for several diseases . The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world .

properties

IUPAC Name |

4-benzyl-7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-25-18-12-13-19-20(14-16-8-4-2-5-9-16)22(17-10-6-3-7-11-17)23(24)26-21(19)15-18/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOPTEYIGFLSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one](/img/structure/B3039941.png)

![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)

![tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3039950.png)

![1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039952.png)